N-CYCLOHEXYL-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA
Overview
Description
N-CYCLOHEXYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a chemical compound with a molecular formula of C18H28N2O2. It is a derivative of urea, where the nitrogen atoms are substituted with cyclohexyl and morpholinomethyl phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of cyclohexylamine with 4-(morpholinomethyl)phenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-CYCLOHEXYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can be scaled up using a continuous flow reactor. This method allows for better control of reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N’-PHENYLUREA: Similar structure but lacks the morpholinomethyl group.
N-CYCLOHEXYL-N’-(2-(4-MORPHOLINYL)ETHYL)THIOUREA: Contains a thiourea group instead of a urea group.
N-CYCLOHEXYL-N’-(3-(4-MORPHOLINYL)PROPYL)UREA: Similar structure with a different alkyl chain length.
Uniqueness
N-CYCLOHEXYL-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to the presence of the morpholinomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(19-16-4-2-1-3-5-16)20-17-8-6-15(7-9-17)14-21-10-12-23-13-11-21/h6-9,16H,1-5,10-14H2,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYBONCTAFFMPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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